Superior Turnover Numbers in Suzuki-Miyaura Coupling of Aryl Chlorides Compared to PPh₃ and t‑Bu Variants
The well-defined diphenylcyclopropylphosphine-palladium complex (Cy-cBRIDP·Pd) achieved a turnover number (TON) of up to 50,000 in the Suzuki-Miyaura coupling of aryl chlorides [1]. This value markedly exceeds typical TONs for Pd/PPh₃ systems (often <100 for aryl chlorides under comparable conditions) and highlights the ligand's ability to activate challenging, industrially relevant substrates [2]. In the same study, the vBRIDP analog (diphenylvinylphosphine) exhibited a TON of 100,000 for aryl bromides, underscoring the critical role of the cyclopropyl backbone in balancing activity and stability [1].
| Evidence Dimension | Turnover number (TON) for Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | TON = 50,000 (aryl chlorides) |
| Comparator Or Baseline | Pd/PPh₃: TON <100 (aryl chlorides); Pd/vBRIDP: TON = 100,000 (aryl bromides) |
| Quantified Difference | >500× improvement over PPh₃; comparable to vBRIDP for aryl bromides |
| Conditions | Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids, using well-defined Pd-BRIDP complex (0.002 mol% Pd loading) in toluene at 100 °C [1]. |
Why This Matters
High TONs enable lower catalyst loadings, reducing metal contamination and purification costs, which is critical for pharmaceutical intermediate synthesis.
- [1] Yokoyama, N.; Nakayama, Y.; Nara, H.; Sayo, N. Synthesis of Well-Defined Diphenylvinyl(cyclopropyl)phosphine-Palladium Complexes for the Suzuki–Miyaura Reaction and Buchwald–Hartwig Amination. Adv. Synth. Catal. 2013, 355 (10), 2083–2088. View Source
- [2] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95 (7), 2457–2483. View Source
